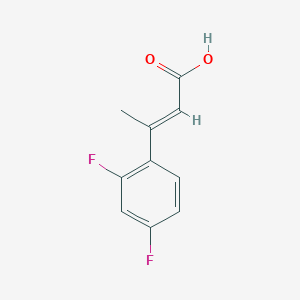

3-(2,4-Difluorophenyl)but-2-enoic acid

Overview

Description

“3-(2,4-Difluorophenyl)but-2-enoic acid” is a chemical compound with the molecular formula C10H8F2O2 . It is a compound that has potential applications in various fields of chemistry .

Molecular Structure Analysis

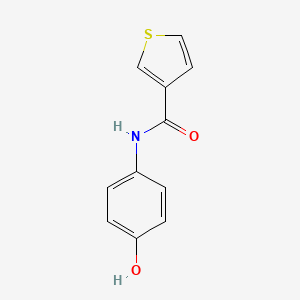

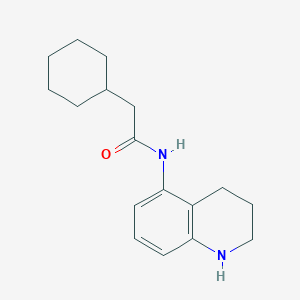

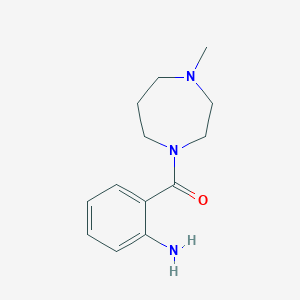

The molecular structure of “this compound” consists of a but-2-enoic acid group attached to a 2,4-difluorophenyl group . The InChI code for this compound is 1S/C10H8F2O2/c1-6(4-10(13)14)8-3-2-7(11)5-9(8)12/h2-5H,1H3,(H,13,14)/b6-4+ .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 198.17 . It is a powder at room temperature . More research is needed to determine the complete physical and chemical properties of this compound.Scientific Research Applications

Synthesis and Structure

- 3-(2,4-Difluorophenyl)but-2-enoic acid and similar compounds have been studied for their potential as starting materials in the synthesis of various organic structures. A research study highlighted the synthesis and structure of 2-(2-ylidenehydrazino) derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic and 5,5-dimethyl-4-oxohex-2-enoic acids, which can be used as initial compounds for synthesizing 3-hydrazono-3H-furan-2-ones (Komarova et al., 2011).

Cross-Coupling Reactions

- The compound plays a role in cross-coupling reactions. In one study, 3-substituted but-3-enoic acids were synthesized using palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organometallic reagents, demonstrating the compound's potential in organic synthesis (Abarbri et al., 2000).

Chemical Transformations

- Chemical transformations of related compounds have also been investigated. For example, the oxidative trifluoromethylthiolation of 2,3-allenoic acids in the presence of copper salts was studied, showing potential applications in the synthesis of β-trifluoromethylthiolated butenolides and furan derivatives (Shen Pan et al., 2017).

Photoluminescence

- The compound has been used as a building block for luminescent molecular crystals. A study conducted the synthesis of a related compound, which led to the creation of organic molecular crystals with highly stable photoluminescence, indicating potential applications in materials science (Zhestkij et al., 2021).

Bioactive Compounds

- Research has been conducted on the synthesis of bioactive compounds using derivatives of but-2-enoic acid. For instance, the synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters were explored as potent inhibitors of kynurenine-3-hydroxylase, suggesting the compound's relevance in drug discovery (Drysdale et al., 2000).

Safety and Hazards

The safety information for “3-(2,4-Difluorophenyl)but-2-enoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 3-(2,4-Difluorophenyl)but-2-enoic acid are currently unknown . This compound has attracted significant interest in the scientific community due to its potential applications in various fields.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Biochemical Analysis

Biochemical Properties

3-(2,4-Difluorophenyl)but-2-enoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and altering the activity of other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to interact with various enzymes and proteins highlights its potential as a modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to alterations in cellular behavior and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells. Understanding these processes is essential for determining the compound’s efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name |

(E)-3-(2,4-difluorophenyl)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-6(4-10(13)14)8-3-2-7(11)5-9(8)12/h2-5H,1H3,(H,13,14)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCAKIKWZJMZGF-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)

![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)